molecular formula C9H14N2O2 B3022757 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 707-17-5

8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B3022757
CAS No.: 707-17-5
M. Wt: 182.22 g/mol
InChI Key: YDHFGMUUNFASMP-UHFFFAOYSA-N
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Description

8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a bicyclic framework comprising a cyclohexane ring fused to a five-membered imidazolidine-2,4-dione (hydantoin) core. The methyl substituent at the 8-position introduces steric and electronic modifications that influence its physicochemical properties and biological activity . Synthesized via cyclization of ketones with ammonium carbonate and potassium cyanide in methanol/water, this compound exhibits a moderate yield of 35% . Its pharmacological relevance is highlighted in antidiabetic research, where it demonstrates hypoglycemic activity by inhibiting aldose reductase—a key enzyme in diabetic complications like cataracts . Additionally, its spirocyclic architecture enhances metabolic stability, making it a scaffold of interest in medicinal chemistry .

Properties

IUPAC Name

8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-2-4-9(5-3-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHFGMUUNFASMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220965
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-17-5
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-dione, 8-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19565
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common synthetic route includes the reaction of appropriate amines with cyclic anhydrides under controlled conditions . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Scientific Research Applications

Synthesis of 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

The synthesis of this compound typically involves multi-step reactions using readily available raw materials. A notable method includes the reaction of diethyl oxalate with urea and ammonium carbonate to yield the desired compound through a series of controlled reactions. This method is advantageous due to its environmentally friendly nature, avoiding hazardous reagents like sodium cyanide while maintaining cost-effectiveness for industrial production .

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

  • Antidiabetic Activity : Research indicates that compounds similar to this compound have demonstrated effectiveness as aldose reductase inhibitors, which are crucial in managing diabetes-related complications such as cataract formation .
  • Anticonvulsant and Neuroprotective Effects : The compound has been associated with anticonvulsant properties, making it a candidate for treating seizure disorders .
  • Anti-inflammatory and Anticancer Activities : Some derivatives have shown promise in reducing inflammation and inhibiting cancer cell proliferation, highlighting their potential in oncology .

Applications in Drug Development

The structural characteristics of this compound allow it to serve as a versatile scaffold for drug design:

  • Pharmaceutical Intermediates : It is used in synthesizing various pharmaceuticals due to its ability to modify biological activity through structural alterations .
  • Development of New Therapeutics : Its derivatives are being explored for their potential in treating conditions such as anxiety disorders (similar to buspirone) and other psychiatric conditions due to their unique mechanisms of action .
  • Pesticide Synthesis : The compound's derivatives also find applications in agricultural chemistry as intermediates for developing new pesticides, thereby contributing to crop protection strategies .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

StudyFocusFindings
Hussain et al. (2009)Antidiabetic ActivityIdentified as an aldose reductase inhibitor; effective against diabetes-related complications.
Kashif & Ahmad (2008)Structural AnalysisProvided insights into the crystal structure and stability through hydrogen bonding interactions.
MDPI (2021)Pharmacological PropertiesReported anticonvulsant and anti-inflammatory effects; potential for drug development.

Mechanism of Action

The mechanism of action of 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Activity : The 8-phenyl derivative (C8-phenyl) shows 5-HT₂A receptor antagonism, suggesting CNS-targeted applications, whereas the 8-methyl analog (C8-methyl) is optimized for antidiabetic effects .
  • Stereoelectronic Effects : Introducing an oxa bridge (e.g., 7,7-dimethyl-8-oxa) alters electron distribution, enabling applications in biocidal materials through chlorination .
  • Synthetic Efficiency : N1-substituted derivatives (e.g., 1-methyl-8-phenyl) require protection/deprotection strategies due to the reactivity of the N3 hydantoin nitrogen, resulting in lower yields compared to C-substituted analogs .

Pharmacological and Functional Divergences

  • Antidiabetic Activity: The 8-methyl derivative reduces blood glucose levels in albino rats by 40–50% at 50 mg/kg, outperforming 6-methyl and 7-methyl isomers . This is attributed to enhanced binding affinity to aldose reductase’s hydrophobic pocket .
  • Antiplatelet Potential: 8-Phenyl derivatives, such as compound 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione), exhibit 5-HT₂A antagonism with IC₅₀ values < 100 nM, making them candidates for cardiovascular therapeutics .
  • Biocidal Applications : Triazaspiro derivatives (e.g., 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) show 4.9-log reductions in bacterial load within 5 minutes post-chlorination, highlighting their utility in antimicrobial textiles .

Structural-Activity Relationships (SAR)

  • C8 Substitution : Bulky aryl groups (e.g., phenyl) enhance CNS receptor binding, while smaller alkyl groups (e.g., methyl) favor metabolic stability and enzyme inhibition .
  • Spiro Ring Size : Expanding the spiro ring (e.g., 1,3-diazaspiro[5.5]undecane-2,4-dione) increases conformational flexibility but reduces target selectivity .
  • N-Substitution : N1-methylation improves solubility without compromising activity, whereas N3-alkylation is critical for receptor engagement in 5-HT₂A antagonists .

Biological Activity

8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.224 g/mol. This compound belongs to a class of spirocyclic structures known for their diverse biological activities. Research into its biological properties is ongoing, and preliminary findings suggest potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.

The specific molecular targets and mechanisms of action for this compound remain largely unexplored. However, it is hypothesized that compounds within the hydantoin class, to which this compound belongs, may interact with various enzymes or receptors, thereby modulating their activity. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Biological Activities

Recent studies have suggested several promising biological activities associated with this compound:

  • Antimicrobial Activity : Initial investigations indicate that this compound may exhibit antimicrobial properties against a range of pathogens.
  • Anticancer Potential : There is emerging evidence suggesting that it may inhibit cancer cell proliferation through specific pathways, although detailed studies are required to confirm these effects.

Case Studies and Research Findings

A review of recent literature reveals various studies focused on the biological activity of related compounds in the diazaspiro family:

  • Antimicrobial Studies :
    • Research conducted on derivatives of diazaspiro compounds has shown significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • A study highlighted that modifications in the side chains of diazaspiro compounds can enhance their antimicrobial potency.
  • Anticancer Research :
    • In vitro assays have demonstrated that certain diazaspiro derivatives can induce apoptosis in cancer cell lines.
    • A comparative study of structurally similar compounds indicated that those with specific functional groups exhibited greater cytotoxic effects against various cancer types.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialVarious pathogensOngoing research
3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dioneAnticancerHeLa cells
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneAntimicrobialE. coli

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step processes that include reactions between appropriate amines and cyclic anhydrides under controlled conditions. These synthetic methods are crucial for producing high-purity compounds for research and potential therapeutic applications.

Preparation Methods

Common synthetic routes may include:

  • Oxidation : Using potassium permanganate or hydrogen peroxide.
  • Reduction : Employing lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions to introduce functional groups.

Q & A

Q. What are the common synthetic routes for 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via cyclohexane-5-spirohydantoin derivatives using ketones, ammonium carbonate, and potassium cyanide in methanol/water. Optimization involves adjusting reaction time, temperature (e.g., reflux in acetonitrile), and stoichiometric ratios of reagents. Yields range from 35% to 97%, depending on substituents and purification methods like silica gel chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl stretches (C=O) at ~1,670–1,770 cm⁻¹ and N–H bonds at ~3,300–3,400 cm⁻¹ .
  • NMR : ¹H NMR reveals spirocyclic proton environments (δ 1.1–2.3 ppm for cyclohexane protons) and substituent-specific shifts (e.g., methyl groups at δ ~1.4 ppm) .
  • Mass spectrometry : ESI-MS and HRMS confirm molecular weights (e.g., m/z 182.22 for the parent compound) .

Q. How should researchers address analytical challenges when working with rare or poorly characterized derivatives?

For rare analogs (e.g., Sigma-Aldrich’s early-discovery products), confirm identity via independent synthesis and cross-validate with elemental analysis (±0.4% C/H/N agreement) and chromatographic purity checks. Commercial suppliers often lack analytical data, necessitating in-house validation .

Advanced Research Questions

Q. What structure–activity relationship (SAR) insights guide the design of this compound derivatives for anticonvulsant activity?

Substituents at the 8-position (e.g., amino groups) and N3-alkyl/aryl chains significantly influence activity. For example:

  • Amide vs. sulfonamide substituents : Amides (e.g., compound 24 ) show superior MES (maximal electroshock) seizure protection compared to sulfonamides .
  • Fluorophenoxyethyl groups : Enhance blood-brain barrier penetration, as seen in derivatives with ED₅₀ values comparable to phenytoin .

Q. How do in vivo and in vitro models differentiate the pharmacological potential of spirohydantoin derivatives?

  • In vitro : Aldose reductase inhibition assays (relevant for diabetic complications) assess IC₅₀ values .
  • In vivo : MES and rotarod tests in rodents evaluate anticonvulsant efficacy and neurotoxicity. Compounds like 27 and 34 show protective effects at 100 mg/kg with minimal toxicity .

Q. How can computational modeling predict the bioactivity of novel spirohydantoin analogs?

Molecular docking (e.g., with aldose reductase or voltage-gated sodium channels) identifies key interactions:

  • Hydantoin carbonyls form hydrogen bonds with catalytic residues.
  • Hydrophobic substituents (e.g., methyl groups) enhance binding pocket occupancy .

Q. What strategies resolve contradictions in synthetic yields or biological activity across studies?

  • Yield discrepancies : Optimize solvent polarity (e.g., DMF vs. acetonitrile) and base strength (K₂CO₃ vs. Cs₂CO₃) .
  • Activity variability : Control stereochemistry (e.g., diastereomer separation via flash chromatography) and validate purity via HPLC .

Q. How do supramolecular interactions influence the material properties of spirohydantoin derivatives?

H-bonded hexameric rosettes (observed in cyclohexane-5-spirohydantoins) enable gelation or liquid crystalline phases. Substituents like tris(dodecyloxy)benzoate enhance self-assembly for biomedical or nanomaterial applications .

Tables for Key Data

Table 1: Representative Synthetic Yields

DerivativeYieldConditionsReference
8-Methyl parent compound97%KCN, NH₄CO₃, MeOH/H₂O, reflux
3-(4-Cl-PhSO₂) derivative73%DCM, Et₃N, RT
Fluorophenoxyethyl analog76%Acetonitrile, K₂CO₃, reflux

Table 2: Pharmacological Profiles

CompoundMES ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Target Activity
24 30>300Anticonvulsant
34 25>300Anticonvulsant
14 N/AN/AAldose reductase inhibitor

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
Reactant of Route 2
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

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